molecular formula C44H32N2O2S B8135672 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide

Cat. No.: B8135672
M. Wt: 652.8 g/mol
InChI Key: PMNBQZRRUOTQBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves multiple steps, typically starting with the preparation of the benzo[b]thiophene core. The synthetic route often includes the following steps:

Chemical Reactions Analysis

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide undergoes several types of chemical reactions:

    Oxidation: The compound can be further oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the 1,1-dioxide group back to the corresponding sulfide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide has significant applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including as inhibitors of specific enzymes and receptors.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,1-dioxide group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2O2S/c47-49(48)42-24-14-13-23-41(42)43(33-25-29-39(30-26-33)45(35-15-5-1-6-16-35)36-17-7-2-8-18-36)44(49)34-27-31-40(32-28-34)46(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNBQZRRUOTQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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